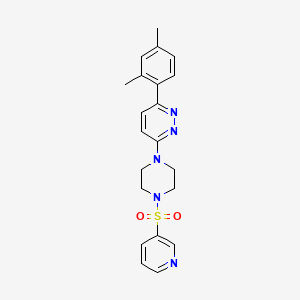

3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

Descripción

This compound features a pyridazine core substituted at the 3-position with a 2,4-dimethylphenyl group and at the 6-position with a piperazine moiety bearing a pyridin-3-ylsulfonyl group. The structural design combines aromatic and sulfonyl functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 2,4-dimethylphenyl group enhances lipophilicity, while the pyridinylsulfonyl group may contribute to hydrogen bonding or π-stacking interactions.

Propiedades

IUPAC Name |

3-(2,4-dimethylphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-16-5-6-19(17(2)14-16)20-7-8-21(24-23-20)25-10-12-26(13-11-25)29(27,28)18-4-3-9-22-15-18/h3-9,14-15H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGNMLOEXSDAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, followed by the introduction of the 2,4-dimethylphenyl group and the piperazine ring. The final step involves the sulfonylation of the piperazine ring with pyridin-3-ylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

The compound 3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Development

The compound has been investigated as a potential therapeutic agent in the treatment of various diseases, particularly in cancer therapy. Its mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and survival. Research indicates that compounds with similar structures can effectively inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis, thereby impacting cancer cell metabolism .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. The presence of the pyridine sulfonyl group enhances its ability to penetrate bacterial membranes, making it effective against a range of pathogens, including resistant strains .

Neuropharmacology

Research into neuropharmacological applications has identified this compound as a candidate for treating neurological disorders. Its ability to modulate neurotransmitter systems suggests potential use in conditions such as depression and anxiety disorders .

Chemical Biology

In chemical biology, the compound serves as a valuable tool for probing biological pathways. Its unique structure allows it to act as a selective inhibitor in biochemical assays, facilitating the study of enzyme functions and interactions within cellular contexts .

Case Study 1: Cancer Treatment

A recent study explored the efficacy of this compound in inhibiting cancer cell proliferation. The results indicated that treatment led to a significant reduction in cell viability in various cancer cell lines, with IC50 values demonstrating potent activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The study reported that the compound exhibited bactericidal effects at low concentrations, highlighting its potential as an alternative treatment option for resistant infections.

Data Tables

Mecanismo De Acción

The mechanism of action of 3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The pyridazine core and the sulfonylated piperazine ring are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to changes in cellular pathways and physiological responses.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyridazine-Piperazine Derivatives

Key Observations:

- Synthetic Routes : Most analogs (e.g., Ev1, Ev6) use dichloropyridazine as a starting material, followed by nucleophilic substitution with piperazine derivatives. The target compound likely follows a similar pathway, with sulfonylation introducing the pyridin-3-ylsulfonyl group.

- Substituent Effects: Aromatic Groups: The 2,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to smaller groups like 2-fluorophenyl (Ev1) or chlorophenoxypropyl (Ev6). This may enhance membrane permeability but reduce solubility.

Table 2: Reported Activities of Structural Analogs

Key Observations:

- Piperazine Role : The piperazine moiety is a common pharmacophore in CNS-active (Ev1) and antimicrobial (Ev6) compounds, suggesting the target compound could interact with similar targets.

- Sulfonyl Groups : Sulfonyl-containing analogs (Ev5, Ev8) show diverse activities, including antimalarial effects, likely due to interactions with enzyme active sites. The pyridinylsulfonyl group in the target compound may offer unique selectivity compared to phenylsulfonyl derivatives.

- Aromatic Substitutents : Bulky groups like 2,4-dimethylphenyl (target) may improve binding affinity but reduce metabolic stability compared to smaller halogens (e.g., Ev1’s 2-fluorophenyl).

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Fluorinated (Ev1, Ev5) and chlorinated (Ev6) analogs may resist oxidative metabolism better than the target compound’s methyl groups, which are prone to CYP450-mediated oxidation.

- Solubility : The pyridin-3-ylsulfonyl group could improve aqueous solubility compared to purely hydrophobic substituents (e.g., Ev3’s thiazolylmethyl).

Actividad Biológica

The compound 3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a novel pyridazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.47 g/mol. The compound features a pyridazine core substituted with a dimethylphenyl group and a piperazine moiety linked to a pyridine sulfonamide.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including the target compound, exhibit significant antimicrobial properties. In particular, studies have shown that modifications to the piperazine and pyridine rings can enhance activity against various bacterial strains. For instance, compounds with electron-withdrawing groups demonstrated improved antibacterial efficacy compared to their unsubstituted counterparts .

Anticancer Potential

Several studies have evaluated the anticancer properties of pyridazine derivatives. The compound's structural features suggest potential activity against cancer cell lines. For example, in vitro assays have revealed that similar compounds exhibit cytotoxic effects on cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 25 |

| Similar Pyridazine Derivative | HT29 (Colon Cancer) | 15 |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyridazine derivatives suggest that they may act as monoamine oxidase (MAO) inhibitors. The inhibition of MAO-A and MAO-B is crucial for potential treatments for neurodegenerative diseases such as Alzheimer's . Compounds structurally similar to the target compound have shown reversible inhibition with selectivity towards MAO-B, indicating a promising therapeutic profile.

The proposed mechanism of action for this class of compounds involves interaction with specific enzyme targets. For instance, the sulfonamide group is believed to enhance binding affinity to target enzymes due to its ability to form hydrogen bonds with active site residues . Additionally, the piperazine ring may facilitate cellular uptake and improve bioavailability.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives modified at the piperazine position exhibited enhanced activity against Gram-positive bacteria. The introduction of halogen substituents was particularly effective in increasing potency .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines indicated that the compound exhibited dose-dependent cytotoxicity, with significant effects observed at concentrations above 20 µM .

- Neuroprotective Activity : A recent analysis highlighted that certain pyridazine derivatives could effectively inhibit MAO-B, suggesting their potential in treating neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for preparing this pyridazine derivative?

Methodological Answer: The synthesis typically involves three key steps:

Pyridazine Core Formation : Cyclization of hydrazine derivatives with α,β-diketones or their equivalents under reflux conditions (e.g., ethanol/HCl) to form the pyridazine ring .

Piperazine Substitution : Nucleophilic substitution at the pyridazine C-6 position using activated piperazine derivatives (e.g., piperazine in DMF with K₂CO₃ as a base) .

Sulfonylation : Reaction of the piperazine nitrogen with pyridin-3-ylsulfonyl chloride in dichloromethane (DCM) or THF, catalyzed by triethylamine, to introduce the sulfonyl group .

Key Validation : Intermediate purity is confirmed via TLC and HPLC; final compounds are characterized by NMR and HRMS .

Q. How is the structural identity of this compound confirmed?

Methodological Answer:

- X-ray Crystallography : Resolves the 3D structure, confirming substituent positions and bond angles (e.g., piperazine ring geometry) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm for pyridazine and pyridinyl groups) and carbon connectivity .

- Mass Spectrometry : HRMS (ESI-TOF) validates the molecular formula (e.g., [M+H]⁺ ion matching calculated m/z) .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values compared to ampicillin .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Dose-response curves (0.1–100 µM) over 48–72 hours are standard .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation : Systematically modify the 2,4-dimethylphenyl group (e.g., replace methyl with halogens or electron-withdrawing groups) to assess impact on cytotoxicity .

- Piperazine Modifications : Introduce bulky substituents (e.g., tert-butyl) on the piperazine ring to evaluate steric effects on target binding .

- Sulfonyl Group Replacement : Replace pyridin-3-ylsulfonyl with phenylsulfonyl or heteroaryl analogs to study solubility and binding affinity .

Data Analysis : Compare IC₅₀ values across derivatives to identify pharmacophores. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like Bcl-xL .

Q. What in vitro/in vivo models are suitable for evaluating anticancer mechanisms?

Methodological Answer:

- In Vitro :

- In Vivo :

Q. How can computational methods resolve contradictions in biological data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electron density with bioactivity discrepancies (e.g., variable IC₅₀ values due to redox activity) .

- Molecular Dynamics (MD) Simulations : Model compound-target complexes (e.g., Bcl-xL) over 100 ns to assess binding stability under physiological conditions (pH, salinity) .

- Meta-Analysis : Compare assay conditions (e.g., serum concentration in cell media) across studies to identify confounding variables .

Q. What strategies address poor aqueous solubility during formulation?

Methodological Answer:

- Salt Formation : React with HCl or sodium acetate to improve solubility; confirm stability via DSC/TGA .

- Nanoformulation : Encapsulate in PLGA nanoparticles (50–200 nm) using emulsion-solvent evaporation. Characterize by DLS and TEM .

- Prodrug Design : Introduce phosphate esters at the pyridazine N-2 position, which hydrolyze in vivo to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.